molecular formula C24H21F3N2O3 B303974 N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303974
M. Wt: 442.4 g/mol
InChI Key: SZYGTETXSNZVHG-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide, also known as STF-62247, is a small molecule inhibitor that targets the metabolic enzyme glucose transporter 1 (GLUT1). GLUT1 is overexpressed in many cancer cells and is essential for their survival, making it an attractive target for cancer therapy.

Mechanism of Action

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide inhibits GLUT1, a membrane protein that transports glucose into cells. GLUT1 is overexpressed in many cancer cells and is essential for their survival. By inhibiting GLUT1, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide reduces glucose uptake and lactate production in cancer cells, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has been shown to have a selective effect on cancer cells, with little to no effect on normal cells. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to decreased tumor growth and improved survival in preclinical models. N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the anti-tumor effects of other cancer therapies, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the anti-tumor effects of other cancer therapies. One limitation of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its limited bioavailability, which can limit its effectiveness in some cancer types.

Future Directions

There are several future directions for research on N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of GLUT1. Another direction is the investigation of the combination of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide with other cancer therapies, such as immunotherapy. Additionally, the use of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide as a diagnostic tool to identify GLUT1-overexpressing tumors may have clinical applications. Finally, the investigation of the role of GLUT1 in other diseases, such as diabetes and neurodegenerative disorders, may provide new avenues for therapeutic intervention.
Conclusion:
In conclusion, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is a promising small molecule inhibitor that targets the metabolic enzyme GLUT1 in cancer cells. Its specificity for cancer cells and ability to enhance the anti-tumor effects of other cancer therapies make it an attractive target for cancer therapy. Further research is needed to optimize its effectiveness and investigate its potential in other diseases.

Synthesis Methods

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide was first synthesized by researchers at the National Cancer Institute (NCI) in the United States. The synthesis method involves a series of chemical reactions starting with 3,4-dimethylbenzaldehyde and 2-furylboronic acid, followed by coupling with a trifluoromethylbenzylamine and vinyl borate to form the key intermediate. This intermediate is then treated with N,N-dimethylformamide and triethylamine to form the final product, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit glucose uptake and lactate production in cancer cells, leading to decreased cell proliferation and increased cell death. In vivo studies have demonstrated that N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide can inhibit tumor growth and improve survival in mouse models of cancer.

properties

Product Name

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C24H21F3N2O3

Molecular Weight

442.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[[2-(trifluoromethyl)phenyl]methylamino]prop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H21F3N2O3/c1-15-9-10-17(12-16(15)2)22(30)29-21(13-19-7-5-11-32-19)23(31)28-14-18-6-3-4-8-20(18)24(25,26)27/h3-13H,14H2,1-2H3,(H,28,31)(H,29,30)/b21-13-

InChI Key

SZYGTETXSNZVHG-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CC=C3C(F)(F)F)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.